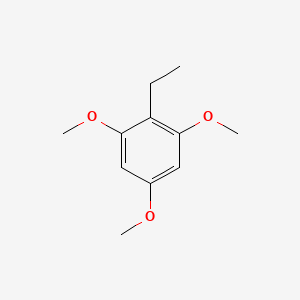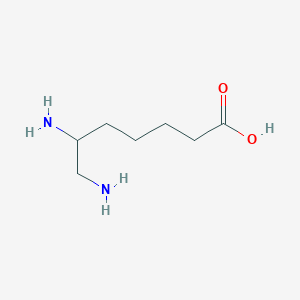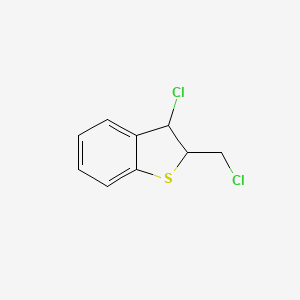
3-Chloro-2-(chloromethyl)-2,3-dihydro-1-benzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl thiophene: is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring structure containing four carbon atoms and one sulfur atom. Chloromethyl thiophene is particularly notable for its chloromethyl group attached to the thiophene ring, which imparts unique chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydrochloric Acid and Formaldehyde Method:
Industrial Production Methods:
- The industrial production of chloromethyl thiophene often involves similar methods but on a larger scale, with enhanced safety measures due to the lachrymatory nature of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
-
Nucleophilic Substitution:
- Chloromethyl thiophene can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
- Common reagents: Sodium hydroxide, potassium cyanide.
- Major products: Hydroxymethyl thiophene, cyanomethyl thiophene.
-
Grignard Reactions:
- Chloromethyl thiophene forms Grignard reagents when reacted with magnesium in the presence of dry ether.
- These Grignard reagents can further react with various electrophiles to form new carbon-carbon bonds .
-
Oxidation:
- Chloromethyl thiophene can be oxidized to form thiophene carboxylic acids.
- Common reagents: Potassium permanganate, chromium trioxide.
Aplicaciones Científicas De Investigación
Chemistry:
- Chloromethyl thiophene is used as an intermediate in the synthesis of various thiophene derivatives, which are important in organic synthesis and material science .
Biology and Medicine:
- Thiophene derivatives, including chloromethyl thiophene, have shown potential in medicinal chemistry for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry:
Mecanismo De Acción
The mechanism of action of chloromethyl thiophene involves its reactivity due to the presence of the chloromethyl group. This group makes the compound highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The sulfur atom in the thiophene ring also contributes to its reactivity by stabilizing the intermediate species formed during reactions .
Comparación Con Compuestos Similares
2-Chloromethylthiophene: Similar in structure but with the chloromethyl group at a different position.
2,5-Dichlorothiophene: Contains two chlorine atoms, making it more reactive in substitution reactions.
Thiophene Carboxylic Acids: Formed by the oxidation of chloromethyl thiophene, these compounds have different reactivity and applications.
Uniqueness:
- Chloromethyl thiophene is unique due to its specific reactivity profile, which allows it to be used in a wide range of chemical reactions and applications. Its ability to form Grignard reagents and undergo nucleophilic substitution makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C9H8Cl2S |
|---|---|
Peso molecular |
219.13 g/mol |
Nombre IUPAC |
3-chloro-2-(chloromethyl)-2,3-dihydro-1-benzothiophene |
InChI |
InChI=1S/C9H8Cl2S/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4,8-9H,5H2 |
Clave InChI |
YBJYDZIULVFOOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C(S2)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


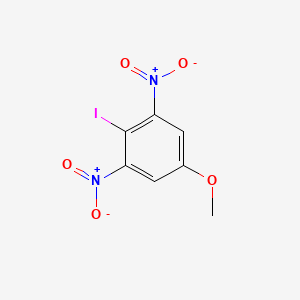
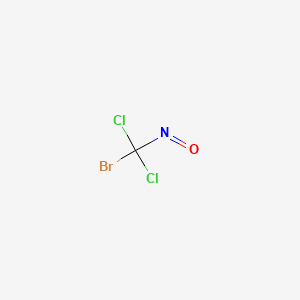
![N-[(2S)-But-3-en-2-yl]-4-methoxyaniline](/img/structure/B13800638.png)
![6-[(Diethylamino)carbonyl]-4-((E)-3-[6-[(diethylamino)carbonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13800640.png)

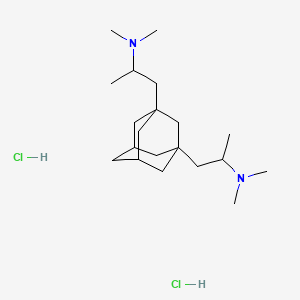
![2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium hydrogen sulphate](/img/structure/B13800661.png)
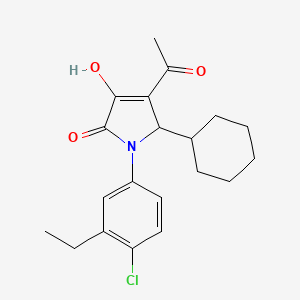
![[(3aR,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-yl] methanesulfonate](/img/structure/B13800678.png)
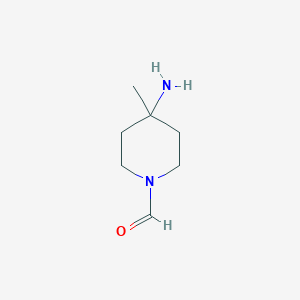
![5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800694.png)
![(1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3cooh](/img/structure/B13800702.png)
